molecular formula C22H19N3O3 B7710521 N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide

N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide

Cat. No. B7710521
M. Wt: 373.4 g/mol
InChI Key: LGQGOIBHKPRGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide, also known as FMN-2, is a novel compound that has been gaining attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide for lab experiments is its potency and selectivity. It has been shown to have potent activity against cancer cells, while having minimal toxicity to normal cells. However, one of the limitations of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide is its solubility. It is poorly soluble in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide. One area of research is to further investigate its anti-cancer activity and to determine its potential as a cancer treatment. Another area of research is to explore its potential as a neuroprotective agent and to investigate its effects on cognitive function. Additionally, research could be done to improve the solubility of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide, which would make it easier to work with in lab experiments.

Synthesis Methods

N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide can be synthesized using a multi-step process that involves the reaction of furan-2-carboxaldehyde with 2-hydroxy-8-methylquinoline-3-carboxaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has been shown to have potential applications in various scientific research fields. One of the most promising areas of research is in cancer treatment. Studies have shown that N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells in animal models.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-15-5-2-6-16-11-18(21(26)24-20(15)16)13-25(14-19-8-4-10-28-19)22(27)17-7-3-9-23-12-17/h2-12H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQGOIBHKPRGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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